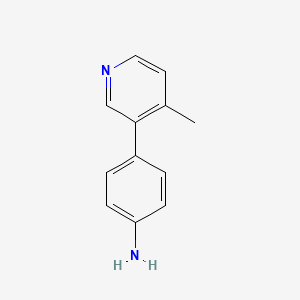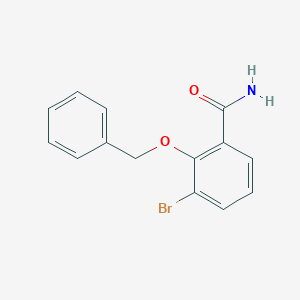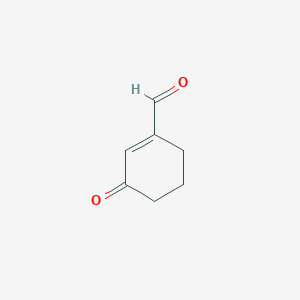
2',3'-Dideoxyinosine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxyinosine-13C2,15N is a labeled analog of didanosine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research, particularly in the fields of virology and pharmacology, due to its antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyinosine-13C2,15N involves the incorporation of isotopic labels into the didanosine molecule. The process typically starts with the synthesis of the inosine nucleoside, followed by the selective removal of the 2’ and 3’ hydroxyl groups. The isotopic labels, 13C and 15N, are introduced during the synthesis of the nucleoside or through subsequent chemical modifications .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyinosine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is produced under controlled conditions to meet the requirements for research-grade materials .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’-Dideoxyinosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’,3’-Dideoxyinosine-13C2,15N include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of 2’,3’-Dideoxyinosine-13C2,15N depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxyinosine-13C2,15N is widely used in scientific research due to its antiviral properties. It is used in studies related to HIV and other viral infections to understand the mechanism of action of nucleoside reverse transcriptase inhibitors. Additionally, the compound is used in pharmacokinetic studies to track the metabolism and distribution of didanosine in the body .
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxyinosine-13C2,15N involves its incorporation into the viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the formation of phosphodiester linkages necessary for the completion of the viral DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2’,3’-Dideoxyinosine-13C2,15N include other nucleoside reverse transcriptase inhibitors such as zidovudine, lamivudine, and stavudine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: The uniqueness of 2’,3’-Dideoxyinosine-13C2,15N lies in its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of 13C and 15N isotopes provides a means to track the compound in biological systems with high precision .
Eigenschaften
Molekularformel |
C10H12N4O3 |
|---|---|
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1 |
InChI-Schlüssel |
BXZVVICBKDXVGW-XGXVVXCKSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


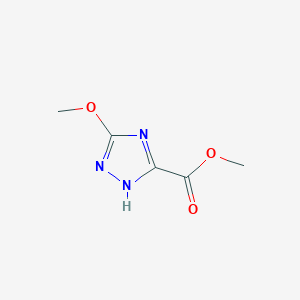


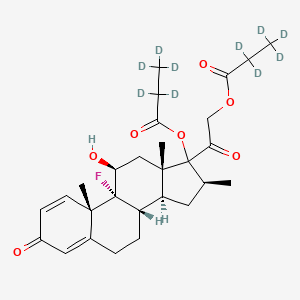

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

